REACTION_CXSMILES
|
[NH2:1][C:2]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)([CH:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)N.Br>CCCCCCC>[NH2:1][CH:2]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)[CH:4]1[CH2:5][CH2:6][O:7][CH2:8][CH2:9]1
|
Name
|
1-amino-1-(3-pyridyl)-1-(4-tetrahydropyranyl)-methaneamine
|
Quantity
|
576 mg
|
Type
|
reactant
|
Smiles
|
NC(N)(C1CCOCC1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
1-aza-2-(3-pyridyl)bicyclo[2.2.1]heptanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulted in formation of the product, as a dark brown oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (15% methanol in chloroform)
|
Type
|
DISTILLATION
|
Details
|
followed by distillation (90° C. at 0.005 mm Hg) under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C1CCOCC1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |